molecular formula C12H12N2O2 B13984910 1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole-4-carbaldehyde

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B13984910
M. Wt: 216.24 g/mol
InChI Key: JKYAFXMFBCIRDD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to formylation to introduce the carbaldehyde group. The reaction conditions often include the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the carbaldehyde group at a different position.

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Oxidized form of the compound.

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-methanol: Reduced form of the compound.

Uniqueness: 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-9-10(8-15)7-14(13-9)11-3-5-12(16-2)6-4-11/h3-8H,1-2H3

InChI Key

JKYAFXMFBCIRDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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